N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-15-6-11-19-20(13-15)29-22(24-19)25(14-17-5-3-4-12-23-17)21(26)16-7-9-18(10-8-16)30(2,27)28/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICDDJPQSQJDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiazole ring, a sulfonyl group, and a pyridine moiety, which contribute to its diverse biological activities. The following sections will explore the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Known for various biological activities and serves as a pharmacophore. |
| Methylsulfonyl Group | Enhances solubility and reactivity, making it suitable for pharmacological studies. |
| Pyridine Moiety | Contributes to the compound's interaction with biological targets. |
The integration of these functional groups is believed to enhance the compound's biological activity compared to other thiazole derivatives.
The biological activity of this compound is primarily attributed to its thiazole and sulfonamide components. Research indicates that compounds containing thiazole rings exhibit:
- Antibacterial Properties : The thiazole ring has been linked to antibacterial activity against various pathogens.
- Anticonvulsant Effects : Some derivatives show promise in treating seizure disorders.
- Antitumor Activity : The compound has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
- Antibacterial Activity :
-
Anticonvulsant Activity :
- Research involving thiazole-integrated compounds revealed that certain derivatives provided substantial protection in seizure models, with effective doses indicating strong anticonvulsant potential.
- Antitumor Activity :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Thiazole and sulfonamide moieties | Antibacterial |
| 1-[2-(4-chlorophenyl)thiazol-5-yl]methanamine | Thiazole ring | Anticonvulsant |
| 5-Arylthiazoles | Aryl substitutions on thiazole | Antimicrobial |
This comparative analysis indicates that the unique combination of the methylsulfonyl group and pyridine moiety in this compound may enhance its biological activity and versatility in therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiazole ring is crucial for its antibacterial activity, making it a candidate for further development in treating bacterial infections .
Antifungal Properties
In addition to antibacterial activity, this compound has shown potential antifungal effects against species such as Aspergillus niger and Aspergillus oryzae. The antifungal properties are attributed to the structural characteristics of the thiazole and sulfonamide components .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes associated with various diseases. For instance, studies have explored its effects on α-glucosidase and acetylcholinesterase, which are relevant in the context of diabetes and Alzheimer's disease, respectively. The integration of different functional groups enhances its inhibitory potential against these enzymes .
Case Study 1: Antibacterial Activity Evaluation
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising results that warrant further investigation into structure-activity relationships .
Case Study 2: In Silico Docking Studies
In silico studies have been performed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicated strong interactions with specific proteins involved in disease pathways, suggesting that this compound could be developed into a lead candidate for drug discovery .
Comparison with Similar Compounds
Structural Analogues from Literature
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a)
- Structure : Differs in the thiazole substitution (pyridin-2-yl vs. 6-MeBzThia) and sulfonyl positioning (3-MeSO₂ vs. 4-MeSO₂).
- Synthesis: Prepared via coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% product .
- Properties : Higher polarity due to 3-MeSO₂ may reduce membrane permeability compared to the target compound’s 4-MeSO₂ group.
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
- Structure : Acetamide backbone with fluorophenyl and pyridyl thiazole groups.
- Activity : Targets Mycobacterium tuberculosis PyrG and PanK enzymes .
- Comparison : The target compound’s benzamide core and 6-MeBzThia may offer stronger π-π stacking in hydrophobic binding pockets compared to GSK1570606A’s acetamide.
N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTA)
- Structure: Lacks sulfonyl and pyridin-2-ylmethyl groups but includes a 6-amino-benzothiazole.
- Application: Corrosion inhibitor; the amino group enhances electron donation .
Key Observations:
- Solubility: The 4-MeSO₂ group in the target compound likely enhances aqueous solubility compared to ABTA’s amino group.
- Bioactivity : Pyridin-2-ylmethyl substitution may mimic ATP-binding motifs in kinases, a feature absent in 7a and GSK1570606A.
Preparation Methods
Synthesis of 6-Methylbenzo[d]thiazol-2-amine
The benzothiazole core is typically prepared through cyclocondensation. A representative protocol involves:
- Reactant : 2-Amino-6-methylbenzenethiol (1.0 equiv) and cyanogen bromide (1.2 equiv) in ethanol at 60°C for 6 hours.
- Yield : 78–85% after recrystallization from ethanol.
- Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈N₂S |
| Melting Point | 142–144°C |
| Characterization | IR (N–H stretch: 3350 cm⁻¹) |
Introduction of the Pyridin-2-ylmethyl Group
Alkylation of 6-methylbenzo[d]thiazol-2-amine with 2-(chloromethyl)pyridine proceeds under basic conditions:
Synthesis of 4-(Methylsulfonyl)benzoyl Chloride
The methylsulfonyl group is introduced via sulfonation and oxidation:
- Sulfonation : 4-Methylbenzoic acid treated with chlorosulfonic acid (ClSO₃H) at 0°C.
- Oxidation : Resulting 4-(methylthio)benzoic acid oxidized with H₂O₂/AcOH to 4-(methylsulfonyl)benzoic acid.
- Chlorination : Thionyl chloride (SOCl₂, 3.0 equiv) refluxed in anhydrous DCM for 3 hours.
Final Amide Coupling
The target compound is assembled via amide bond formation between 4-(methylsulfonyl)benzoyl chloride and N-(pyridin-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine:
Optimization Insights
- Coupling Agents : HATU outperforms EDCl/HOBt in minimizing racemization.
- Solvent Choice : DMF enhances solubility of the bulky amine intermediate.
- Temperature Control : Prolonged reaction times (>24 hours) reduce decomposition.
Alternative Synthetic Pathways
One-Pot Benzothiazole Formation and Alkylation
A streamlined approach combines cyclization and alkylation in a single pot:
Reductive Amination Strategy
For improved regioselectivity:
- Intermediate : 6-Methylbenzo[d]thiazol-2-amine reacts with pyridine-2-carbaldehyde.
- Reduction : NaBH₃CN (1.5 equiv) in MeOH, 0°C to 25°C, 6 hours.
- Yield : 70% (avoids alkylation byproducts).
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.52 (d, J=4.8 Hz, Py-H), 2.45 (s, CH₃) |
| ¹³C NMR | δ 167.8 (C=O), 44.2 (SO₂CH₃) |
| HRMS | m/z 437.53 [M+H]⁺ (calc. 437.53) |
| IR | 1650 cm⁻¹ (amide C=O), 1320 cm⁻¹ (SO₂) |
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky N-substituents slow amide coupling. Mitigated by using HATU/DIPEA.
- Sulfonyl Group Stability : Acidic conditions during chlorination may degrade intermediates. Controlled pH (pH 7–8) preserves integrity.
- Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves closely eluting impurities.
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, and what critical reaction conditions influence yield and purity?
Answer: The synthesis typically involves:
- Step 1: Cyclization of 2-aminothiophenol derivatives to form the benzo[d]thiazole core under basic conditions (e.g., KOH/EtOH) .
- Step 2: Coupling of the thiazole intermediate with a methylsulfonylbenzoyl chloride derivative via nucleophilic acyl substitution.
- Step 3: N-alkylation using pyridin-2-ylmethyl bromide under inert atmosphere (N₂/Ar) to introduce the pyridinylmethyl group .
Critical conditions include:
- Temperature control (e.g., 0–5°C for acylation to minimize side reactions).
- Purification methods such as column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry (e.g., methyl group at position 6 of the thiazole ring and sulfonyl group orientation) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 466.1243 for C₂₂H₂₀N₃O₃S₂) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, if applicable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methylsulfonyl group in modulating biological activity?
Answer:
- Analog Synthesis: Replace the methylsulfonyl group with sulfonamide, sulfonic acid, or hydrogen to assess electronic/steric effects .
- Biological Assays: Test analogs against target enzymes (e.g., COX-2, kinases) using enzymatic inhibition assays (IC₅₀ comparisons) .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to evaluate sulfonyl group interactions with catalytic pockets .
- Data Analysis: Correlate substituent Hammett σ values with bioactivity trends to quantify electronic contributions .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models for this compound?
Answer:
- Assay Validation:
- Use positive controls (e.g., known inhibitors) to confirm assay reproducibility .
- Compare results across orthogonal assays (e.g., cell-free vs. cell-based assays) .
- Pharmacokinetic Profiling: Measure solubility, plasma protein binding, and metabolic stability (e.g., microsomal half-life) to explain in vitro-in vivo disparities .
- Target Engagement Studies: Employ techniques like CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular contexts .
Q. What methodologies are employed to assess the metabolic stability and potential toxicity of this compound in preclinical studies?
Answer:
- In Vitro Metabolism:
- Liver Microsomal Assays: Incubate with human/rat liver microsomes + NADPH to identify major metabolites (LC-MS/MS analysis) .
- CYP450 Inhibition Screening: Test against CYP3A4, 2D6 isoforms to predict drug-drug interactions .
- In Vivo Toxicity:
- Ames Test: Evaluate mutagenicity using Salmonella strains TA98/TA100 .
- hERG Assay: Measure inhibition of hERG potassium channels (patch-clamp) to assess cardiac risk .
- Computational Tools: Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable toxicity profiles .
Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?
Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the benzamide or pyridinylmethyl positions to enhance aqueous solubility .
- Cocrystallization: Screen with coformers (e.g., succinic acid) to improve dissolution rates .
- Lipophilicity Adjustment: Replace methylsulfonyl with polar groups (e.g., morpholinosulfonyl) while monitoring LogP via shake-flask experiments .
- In Silico Modeling: Apply QSPR (Quantitative Structure-Property Relationship) models to balance solubility and permeability .
Q. What experimental approaches are used to confirm the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout Models: Generate cell lines lacking putative targets (e.g., kinases) to validate specificity .
- Chemical Proteomics: Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., apoptosis, inflammation) .
Q. How should researchers address batch-to-batch variability in synthesis to ensure reproducibility in biological studies?
Answer:
- Quality Control (QC) Protocols:
- Mandate NMR and HPLC purity checks for all batches .
- Standardize reaction parameters (e.g., stoichiometry, solvent volumes) using automated synthesis platforms .
- Stability Studies: Store batches under inert conditions (argon, -20°C) and monitor degradation via accelerated stability testing (40°C/75% RH) .
- Interlaboratory Validation: Share samples with collaborating labs to cross-validate biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
